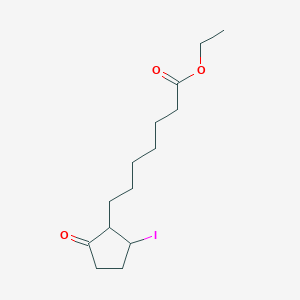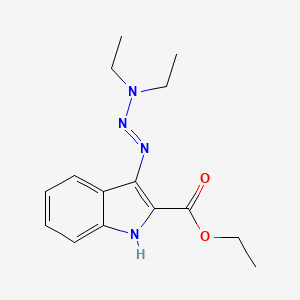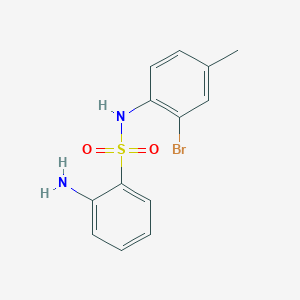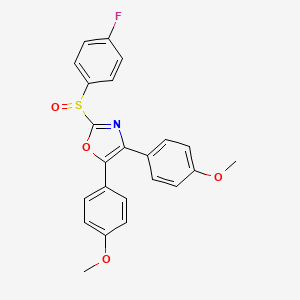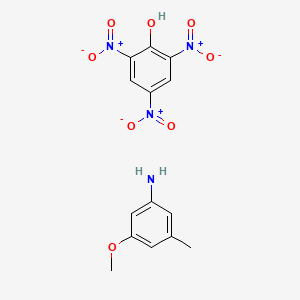
3-Methoxy-5-methylaniline;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxy-5-methylaniline: This compound can be synthesized through the nitration of 3-methoxytoluene followed by reduction. The nitration process involves the use of nitric acid and sulfuric acid as reagents, while the reduction step typically employs hydrogen gas in the presence of a palladium catalyst.
2,4,6-Trinitrophenol: This compound is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition.
Industrial Production Methods
3-Methoxy-5-methylaniline: Industrial production involves the same nitration and reduction steps but on a larger scale. The process is optimized for yield and purity, with continuous monitoring of reaction conditions.
2,4,6-Trinitrophenol: Industrial production involves the controlled nitration of phenol in large reactors, with stringent safety measures due to the explosive nature of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Both 3-Methoxy-5-methylaniline and 2,4,6-trinitrophenol can undergo oxidation reactions. For example, 3-Methoxy-5-methylaniline can be oxidized to form quinone derivatives.
Reduction: 2,4,6-Trinitrophenol can be reduced to form aminophenol derivatives.
Substitution: Both compounds can undergo electrophilic and nucleophilic substitution reactions. For instance, 3-Methoxy-5-methylaniline can undergo electrophilic aromatic substitution to introduce various substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives from 3-Methoxy-5-methylaniline.
Reduction: Aminophenol derivatives from 2,4,6-trinitrophenol.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Both compounds are used as intermediates in the synthesis of more complex organic molecules.
Catalysis: 3-Methoxy-5-methylaniline is used in catalytic reactions due to its ability to donate electrons.
Biology
Enzyme Inhibition: 2,4,6-Trinitrophenol is known to inhibit certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Both compounds are investigated for their potential use in developing new pharmaceuticals.
Industry
Explosives: 2,4,6-Trinitrophenol is used in the manufacture of explosives due to its high energy content.
Dyes and Pigments: 3-Methoxy-5-methylaniline is used in the production of dyes and pigments.
Mecanismo De Acción
Molecular Targets and Pathways
3-Methoxy-5-methylaniline: Acts as an electron donor in catalytic reactions, interacting with various substrates to facilitate chemical transformations.
2,4,6-Trinitrophenol: Inhibits enzymes by interacting with their active sites, disrupting normal biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-methylaniline: Similar structure but different substitution pattern on the aromatic ring.
2,4-Dinitrophenol: Similar nitroaromatic compound but with two nitro groups instead of three.
Uniqueness
3-Methoxy-5-methylaniline: Unique due to its specific substitution pattern, which affects its reactivity and applications.
2,4,6-Trinitrophenol: Unique due to its high energy content and explosive properties, making it distinct from other nitroaromatic compounds.
Propiedades
Número CAS |
89444-83-7 |
|---|---|
Fórmula molecular |
C14H14N4O8 |
Peso molecular |
366.28 g/mol |
Nombre IUPAC |
3-methoxy-5-methylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11NO.C6H3N3O7/c1-6-3-7(9)5-8(4-6)10-2;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5H,9H2,1-2H3;1-2,10H |
Clave InChI |
KYWGUBRZVDCQKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


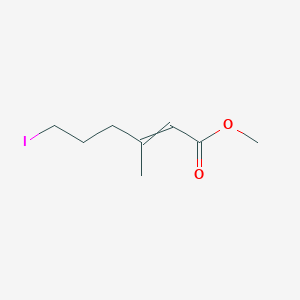
![N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide](/img/structure/B14402517.png)


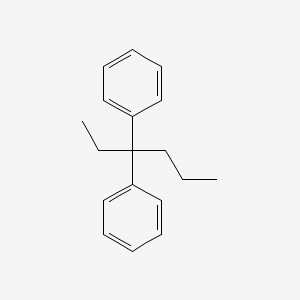
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)
